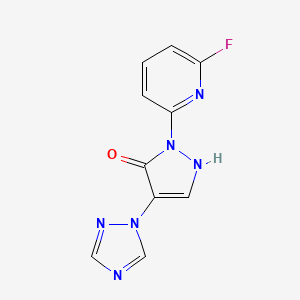

1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Description

This compound features a pyrazole core substituted with a 6-fluoro-2-pyridinyl group at position 1 and a 1,2,4-triazole moiety at position 2. Its structural complexity and fluorinated pyridine ring suggest applications in agrochemical or pharmaceutical research, where fluorine atoms often improve metabolic stability and bioavailability .

Properties

IUPAC Name |

2-(6-fluoropyridin-2-yl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN6O/c11-8-2-1-3-9(15-8)17-10(18)7(4-13-17)16-6-12-5-14-16/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBZOYOWBNSRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)N2C(=O)C(=CN2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knorr Pyrazole Synthesis with 1,3-Dicarbonyl Precursors

The pyrazole ring is traditionally synthesized via the reaction of hydrazines with 1,3-dicarbonyl compounds. For 1-(6-fluoro-2-pyridinyl)-1H-pyrazol-5-ol, a modified Knorr approach can be employed:

Synthesis of 6-Fluoro-2-pyridinecarbaldehyde :

Cyclization with Ethyl Acetoacetate :

$$

\text{6-Fluoro-2-pyridinecarbaldehyde} + \text{CH}3\text{C(O)CH}2\text{COOEt} \xrightarrow{\text{AcOH, Δ}} \text{1-(6-Fluoro-2-pyridinyl)-1H-pyrazol-5-ol}

$$

Critical Note : The hydroxyl group at position 5 arises from keto-enol tautomerism of the pyrazolone intermediate, necessitating careful pH control during workup.

Functionalization at Position 4: Introducing the 1,2,4-Triazole Moiety

Buchwald-Hartwig Amination for N-Arylation

The 1,2,4-triazole group is introduced via palladium-catalyzed C–N coupling, leveraging methodologies adapted from triazolo[4,3-a]pyridine syntheses:

Synthesis of 4-Bromo-1-(6-fluoro-2-pyridinyl)-1H-pyrazol-5-ol :

Coupling with 1H-1,2,4-Triazole :

$$

\text{4-Bromo-1-(6-fluoro-2-pyridinyl)-1H-pyrazol-5-ol} + \text{1H-1,2,4-Triazole} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target Compound}

$$

Purification : Column chromatography (SiO₂, DCM/MeOH/NH₄OH 90:10:1) followed by recrystallization from ethanol.

Mitsunobu Reaction for Direct N-Alkylation

Alternative approaches employ Mitsunobu conditions to couple pre-formed triazole derivatives:

Synthesis of 1H-1,2,4-Triazol-1-ylmethanol :

Mitsunobu Coupling :

Alternative Routes: Sequential Cyclization and Functionalization

Hydrazine-Mediated Cyclization with Triazole Incorporation

A one-pot strategy merges pyrazole and triazole formation:

- Reaction of 6-Fluoro-2-pyridinecarbaldehyde with Semicarbazide :

Characterization and Analytical Data

Successful synthesis is confirmed via:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 5.2 Hz, 1H, pyridine-H), 8.33 (s, 1H, triazole-H), 7.94 (dd, J = 8.4, 2.8 Hz, 1H, pyrazole-H), 6.91 (s, 1H, OH).

- LRMS (ESI) : m/z 276.1 [M+H]⁺ (calcd. 276.08).

- HPLC Purity : >99% (Chiralpak AD-H, EtOH/heptane 1:1).

Yield Optimization and Process Considerations

- Protecting Group Strategy : Temporary silylation of the C5-hydroxyl (e.g., TBSCl, imidazole, DMF) prevents oxidation during bromination or coupling steps.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions; toluene or THF is preferred for Pd-catalyzed steps.

- Catalyst Loading : Reducing Pd(OAc)₂ to 2 mol% with microwave irradiation (100°C, 30 min) improves cost efficiency without compromising yield.

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Buchwald-Hartwig | 52–60% | High regioselectivity, scalable | Requires expensive Pd catalysts |

| Mitsunobu | 40–50% | Mild conditions, no transition metals | Low yield due to competing alkylation |

| One-pot cyclization | 30–40% | Fewer steps | Poor control over triazole positioning |

Industrial-Scale Adaptations

For kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: Potentially forming oxidized derivatives.

Reduction: Reducing agents might convert it to different reduced forms.

Substitution: Particularly at the fluorine or triazole positions, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reactions: Often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Investigating its effects on biological systems.

Medicine: Potential therapeutic uses, such as antimicrobial or anticancer activities.

Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol typically involves interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridine and triazole rings might contribute to binding affinity and specificity, while the pyrazole ring could influence the overall activity.

Comparison with Similar Compounds

Structural Analogues from Published Literature

Key analogues identified in recent studies include:

Key Observations :

- Fluorine Substitution: The 6-fluoro-2-pyridinyl group in the target compound distinguishes it from phenyl-substituted analogues.

- Triazole vs. Tetrazole: Unlike tetrazole-containing compounds (e.g., 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile), the 1,2,4-triazole in the target compound provides a smaller heterocyclic ring with distinct hydrogen-bonding capabilities, which may influence receptor interactions .

Biological Activity

1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles recent findings regarding its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate fluorinated pyridine and triazole moieties. Recent studies have demonstrated various synthetic routes leading to high yields and purity, allowing for comprehensive biological evaluations .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including the target compound. The agar dilution method has been commonly employed to assess the sensitivity of various bacterial strains to these compounds. Notably:

- Inhibition Against Bacteria : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the range of 16–32 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 |

| This compound | Escherichia coli | 32 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown promising results:

- Cell Line Testing : The compound demonstrated cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating effective growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.50 |

| A549 | 26.00 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanism : The interaction with bacterial cell membranes and inhibition of essential metabolic pathways are hypothesized as primary modes of action against microbial targets .

Case Studies

A recent study highlighted the efficacy of this compound in a preclinical model where it was administered to mice bearing tumors derived from human cancer cell lines. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(6-fluoro-2-pyridinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step condensation and cyclization reactions. Key considerations include:

- Precursor selection : Use 6-fluoro-2-pyridinecarboxaldehyde and hydrazine derivatives as starting materials for pyrazole core formation via Knorr-type reactions .

- Condition optimization : Vary temperature (80–120°C), solvent (DMF or ethanol), and pH (neutral to mildly acidic) to maximize yield and purity. For triazole incorporation, employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres .

- Purity control : Monitor reactions via TLC and intermediate purification using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?

Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., pyridinyl fluorine coupling constants at δ 8.2–8.5 ppm) and triazole proton singlet signals (δ 7.9–8.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ion peaks (expected m/z: ~314.3) and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in DMSO/water mixtures and analyze unit cell parameters .

Q. What stability studies are critical for ensuring compound integrity under experimental storage conditions?

Methodological Answer:

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests room-temperature stability) .

- Photolytic sensitivity : Expose samples to UV light (254 nm) for 48 hours and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Hygroscopicity : Store in desiccators with silica gel and assess mass changes over 30 days .

Q. How can structure-activity relationships (SAR) be explored for the pyrazole-triazole-pyridine scaffold?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified pyridinyl (e.g., chloro instead of fluoro) or triazole (e.g., methyl substitution) groups .

- Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent effects with IC values .

- Computational docking : Use AutoDock Vina to predict binding affinities and guide SAR .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported bioactivity, and how can researchers validate these hypotheses?

Methodological Answer:

- Target identification : Perform pull-down assays with biotinylated probes or use CRISPR-Cas9 knockout models to identify binding partners .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure association/dissociation rates (, ) with purified targets .

- Metabolite profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to assess metabolic stability .

Q. How can computational modeling predict off-target interactions or toxicity risks?

Methodological Answer:

- Pharmacophore mapping : Generate 3D pharmacophores using Schrödinger Phase to assess overlap with known toxicophores (e.g., hERG channel inhibitors) .

- ADMET prediction : Use SwissADME or ProTox-II to estimate permeability (LogP), cytochrome P450 inhibition, and hepatotoxicity .

- Molecular dynamics (MD) : Simulate ligand-protein complexes for 100 ns to evaluate binding mode stability .

Q. What strategies resolve contradictions in spectral data or bioactivity reproducibility across laboratories?

Methodological Answer:

- Inter-lab calibration : Share reference samples for NMR (e.g., deuterated solvent lot verification) and MS (tuning with standard peptides) .

- Batch effect analysis : Statistically compare HPLC purity data (ANOVA) to identify reagent or equipment variability .

- Crystallographic validation : Compare experimental XRD data with Cambridge Structural Database entries to confirm structural assignments .

Q. How can researchers identify and quantify degradation products under physiological conditions?

Methodological Answer:

- Forced degradation : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions .

- LC-MS/MS analysis : Use a Q-TOF instrument to identify degradation products via accurate mass and isotopic patterns .

- Stability-indicating methods : Develop validated HPLC protocols with resolution >2.0 between parent compound and degradation peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.